Urea, 3-(4-antipyrinyl)-1-(p-ethoxyphenyl)-2-thio-

Description

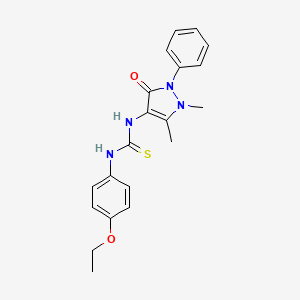

Urea, 3-(4-antipyrinyl)-1-(p-ethoxyphenyl)-2-thio- is a thiourea derivative characterized by a sulfur substitution at the second position of the urea backbone. The molecule features two distinct substituents:

- A p-ethoxyphenyl group at the N1 position.

- A 4-antipyrinyl (1-phenyl-2,3-dimethyl-5-pyrazolone) group at the N3 position.

Thioureas, in general, exhibit unique physicochemical properties compared to their oxygenated urea counterparts due to sulfur's lower electronegativity and larger atomic radius. These differences influence hydrogen-bonding capacity, solubility, and biological interactions .

Properties

CAS No. |

74051-62-0 |

|---|---|

Molecular Formula |

C20H22N4O2S |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-ethoxyphenyl)thiourea |

InChI |

InChI=1S/C20H22N4O2S/c1-4-26-17-12-10-15(11-13-17)21-20(27)22-18-14(2)23(3)24(19(18)25)16-8-6-5-7-9-16/h5-13H,4H2,1-3H3,(H2,21,22,27) |

InChI Key |

ZEBLBWMBHATOQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, 3-(4-antipyrinyl)-1-(p-ethoxyphenyl)-2-thio- typically involves multi-step organic reactions. One common method includes the reaction of 4-antipyrinyl isocyanate with p-ethoxyaniline in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and by-products. Quality control measures are implemented to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Urea, 3-(4-antipyrinyl)-1-(p-ethoxyphenyl)-2-thio- undergoes various chemical reactions, including:

Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group in the antipyrinyl moiety can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted urea derivatives.

Scientific Research Applications

Chemistry

In chemistry, Urea, 3-(4-antipyrinyl)-1-(p-ethoxyphenyl)-2-thio- is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in metabolic pathways, making it a candidate for drug development.

Medicine

In medicine, Urea, 3-(4-antipyrinyl)-1-(p-ethoxyphenyl)-2-thio- is investigated for its therapeutic properties

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Urea, 3-(4-antipyrinyl)-1-(p-ethoxyphenyl)-2-thio- involves its interaction with specific molecular targets. It binds to the active site of enzymes, inhibiting their activity and disrupting metabolic pathways. The compound’s thio group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Aliphatic Substituents : The antipyrinyl and naphthyl groups (aromatic) increase lipophilicity and crystallinity compared to aliphatic substituents like allyl .

- Electron-Donating vs. Withdrawing Groups : The p-ethoxyphenyl group (electron-donating) may enhance solubility in polar solvents compared to electron-withdrawing groups (e.g., 4-chlorophenyl in ) .

Hydrogen Bonding and Crystal Packing

Thioureas exhibit distinct hydrogen-bonding patterns due to sulfur's reduced electronegativity. For example:

Biological Activity

Urea, 3-(4-antipyrinyl)-1-(p-ethoxyphenyl)-2-thio- (CAS Number: 74051-62-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR), highlighting its antiproliferative effects and potential therapeutic applications.

- Molecular Formula : C20H22N4O2S

- Molecular Weight : 382.48 g/mol

- Density : 1.25 g/cm³

- Boiling Point : 535.1 °C at 760 mmHg

- LogP : 5.155

Synthesis

The synthesis of Urea, 3-(4-antipyrinyl)-1-(p-ethoxyphenyl)-2-thio- typically involves the reaction of appropriate thiourea derivatives with substituted phenyl groups. This process allows for the introduction of various functional groups that can influence biological activity.

Antiproliferative Effects

Recent studies have demonstrated that compounds similar to Urea, 3-(4-antipyrinyl)-1-(p-ethoxyphenyl)-2-thio- exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of diaryl ureas have shown IC50 values indicating potent inhibitory effects on cancer cells such as A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Urea, 3-(4-antipyrinyl)-1-(p-ethoxyphenyl)-2-thio- | A549 | TBD |

| Urea Derivative X | HCT-116 | 3.90 ± 0.33 |

| Sorafenib (Control) | A549 | 2.12 ± 0.18 |

Table 1: Antiproliferative activity of Urea and related compounds

The mechanism by which Urea, 3-(4-antipyrinyl)-1-(p-ethoxyphenyl)-2-thio- exerts its biological effects is believed to involve the inhibition of specific molecular targets within cancer cells. Studies suggest that the urea moiety can form hydrogen bonds with amino acid residues in target proteins, potentially disrupting their function and leading to cell death .

Structure-Activity Relationships (SAR)

The biological activity of Urea, 3-(4-antipyrinyl)-1-(p-ethoxyphenyl)-2-thio- is closely linked to its structural features. Modifications in the phenyl rings or the urea group can significantly alter its potency:

- Substituents on Phenyl Rings : The presence of electron-donating or electron-withdrawing groups can enhance or reduce activity.

- Chain Length and Branching : Variations in alkoxy chain length have been shown to affect solubility and cellular uptake.

Case Studies

In a study focused on a series of urea derivatives, it was found that those with specific substitutions exhibited enhanced antiproliferative activity compared to others without such modifications . The research highlighted a compound structurally similar to Urea, 3-(4-antipyrinyl)-1-(p-ethoxyphenyl)-2-thio-, which demonstrated an IC50 value comparable to established anticancer drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.